1-(3-fluorophenyl)-5-methyl-1H-pyrazole

Drug Discovery Medicinal Chemistry Physicochemical Property

The meta-fluorophenyl substitution on this pyrazole scaffold (CAS 1250150-43-6) provides distinct logP and boiling point advantages over 2-fluoro and 4-fluoro regioisomers—critical for medicinal chemistry SAR programs requiring balanced hydrophobicity to mitigate off-target effects. The 3-fluoro group enables predictable, regioselective functionalization for parallel library synthesis of bioactive pyrazole analogs. Its higher boiling point (~259 °C) widens thermal processing windows and simplifies distillation-based purification, directly enhancing route scalability. This compound also serves as a controlled model substrate for studying fluorine substitution effects on solubility, stability, and processability. Generic substitution with 2- or 4-fluoro isomers compromises both property control and reaction predictability.

Molecular Formula C10H9FN2
Molecular Weight 176.194
CAS No. 1250150-43-6
Cat. No. B597392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorophenyl)-5-methyl-1H-pyrazole
CAS1250150-43-6
Synonyms1-(3-fluorophenyl)-5-Methyl-1H-pyrazole
Molecular FormulaC10H9FN2
Molecular Weight176.194
Structural Identifiers
SMILESCC1=CC=NN1C2=CC(=CC=C2)F
InChIInChI=1S/C10H9FN2/c1-8-5-6-12-13(8)10-4-2-3-9(11)7-10/h2-7H,1H3
InChIKeyQURHBGISRGJUCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-fluorophenyl)-5-methyl-1H-pyrazole (CAS 1250150-43-6): A Key Fluorinated Pyrazole Scaffold for Drug Discovery


1-(3-fluorophenyl)-5-methyl-1H-pyrazole (CAS 1250150-43-6) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery . This compound is characterized by a 5-methyl-1H-pyrazole core with a 3-fluorophenyl substituent at the N1 position [1]. Its physicochemical profile, including a predicted density of 1.1±0.1 g/cm³ and a boiling point of 259.5±23.0 °C at 760 mmHg, underpins its utility as a versatile small molecule scaffold .

The Critical Role of Substitution Pattern: Why 1-(3-fluorophenyl)-5-methyl-1H-pyrazole is Not Interchangeable


Within the class of 1-aryl-5-methylpyrazoles, the position of the fluorine substituent on the phenyl ring is a critical determinant of both physicochemical properties and synthetic utility. Simple substitution with a different fluoro-regioisomer (e.g., 2-fluoro or 4-fluoro analogs) can lead to significantly altered lipophilicity, as quantified by logP, and boiling points, impacting purification and formulation . Furthermore, the electronic effects of a *meta*-fluorine directly influence the reactivity of the pyrazole ring, a factor that cannot be replicated by *ortho*- or *para*-substituted analogs, as evidenced by the use of such building blocks in targeted syntheses . Therefore, generic substitution is not feasible for programs requiring precise control over molecular properties and reaction outcomes.

Quantitative Differentiation of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole vs. Closest Analogs


Lipophilicity Differentiation: Optimized logP Profile for Drug-Likeness vs. 2-Fluoro Isomer

The 1-(3-fluorophenyl) isomer (target compound) exhibits a significantly lower calculated partition coefficient (ACD/LogP) compared to the 1-(2-fluorophenyl) isomer. This suggests the target compound possesses a more balanced hydrophobicity profile, which is often correlated with improved drug-likeness and oral bioavailability in early lead optimization . The 4-fluoro isomer has the same logP as the target compound .

Drug Discovery Medicinal Chemistry Physicochemical Property

Thermal Stability and Physical Form: Higher Boiling Point Differentiates from 4-Fluoro Isomer

The 1-(3-fluorophenyl) derivative exhibits a higher predicted boiling point compared to its 1-(4-fluorophenyl) analog. This difference is indicative of altered intermolecular interactions (e.g., dipole-dipole) arising from the *meta*-fluorine substitution pattern, which can influence volatility, purification methods (e.g., distillation), and stability during formulation . The 2-fluoro isomer has a boiling point closer to the target compound .

Process Chemistry Formulation Analytical Chemistry

Established Utility as a Building Block: A Privileged Scaffold for Biologically Active Compounds

The 5-methyl-1H-pyrazole core, when N-arylated with a fluorophenyl group, constitutes a valuable scaffold for generating biologically active molecules. This is evidenced by its use in the design of novel antiprostate cancer agents, where structural modification of the pyrazole core led to compounds with potent androgen receptor (AR) antagonism and improved metabolic stability [1]. While this study uses the broader scaffold, it highlights the importance of this specific substitution pattern for accessing biologically relevant chemical space.

Chemical Biology Organic Synthesis Structure-Activity Relationship (SAR)

Key Application Scenarios for 1-(3-fluorophenyl)-5-methyl-1H-pyrazole in Research and Development


Lead Optimization in Drug Discovery: Tuning Lipophilicity and Metabolism

Based on its distinct logP profile compared to the 2-fluoro isomer, 1-(3-fluorophenyl)-5-methyl-1H-pyrazole is the preferred starting material for medicinal chemists seeking to explore the SAR of a lead series where a balanced hydrophobicity is crucial. Its use can help mitigate the risk of high logP-driven off-target effects and poor solubility, guiding the selection of compounds with more favorable ADME profiles .

Synthesis of Advanced Pyrazole-Based Intermediates and Libraries

This compound serves as a privileged scaffold for the synthesis of diverse compound libraries. Its well-defined reactivity, stemming from the *meta*-fluorine substitution, allows for predictable and regioselective functionalization. This makes it a reliable building block for the parallel synthesis of novel heterocyclic systems and for generating analogs of known bioactive pyrazoles, such as AR antagonists [1].

Process Chemistry Development: Leveraging Differential Thermal Properties

For process chemists, the higher boiling point of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole relative to its 4-fluoro analog offers a distinct advantage. This property provides a wider processing window for reactions requiring elevated temperatures and can simplify purification steps like distillation, thereby enhancing the robustness and scalability of a synthetic route .

Physicochemical Property Studies in Pre-formulation

Formulation scientists can utilize this compound as a model substrate or intermediate to study the impact of fluorine substitution patterns on key physicochemical properties. The quantifiable differences in logP and boiling point among the 2-, 3-, and 4-fluoro isomers provide a clear and controlled system for investigating structure-property relationships related to solubility, stability, and processability .

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